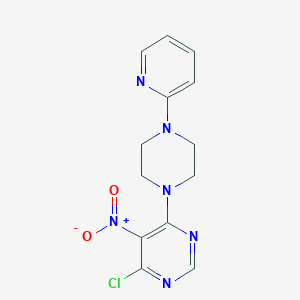

4-Chlor-5-Nitro-6-(4-Pyridin-2-ylpiperazin-1-yl)pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, also known as CNPP, is an organic compound that consists of a pyrimidine ring attached to a pyridine ring via a piperazine linker. It has a molecular weight of 320.74 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN6O2/c14-12-11 (20 (21)22)13 (17-9-16-12)19-7-5-18 (6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine are not detailed in the search results, it’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.74 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Entwicklung antifibrotischer Medikamente

In der medizinischen Chemie wurden Derivate dieser Verbindung auf ihr Potenzial als antifibrotische Mittel untersucht . Diese Derivate können die Expression von Kollagen hemmen und den Gehalt an Hydroxyprolin in Zellkulturmedien reduzieren, was auf einen vielversprechenden Weg zur Entwicklung neuer antifibrotischer Medikamente hindeutet.

Pharmakologie: Antibiotika und Antituberkulosemittel

Der Pyrimidinkern, der in der Verbindung vorhanden ist, ist ein Schlüsselelement in vielen pharmakologisch aktiven Molekülen. Derivate dieser Verbindung haben antimikrobielles Potenzial gezeigt und wurden auf Antituberkuloseaktivität gegen Mycobacterium tuberculosis untersucht, was ihre Bedeutung in der pharmakologischen Forschung belegt .

Landwirtschaft: Pestizid- und Herbizidchemie

Obwohl spezifische Anwendungen in der Landwirtschaft für diese Verbindung nicht direkt zitiert werden, deutet die chemische Struktur auf eine mögliche Verwendung bei der Synthese von Pestiziden und Herbiziden hin. Pyrimidinderivate sind dafür bekannt, antimikrobielle Eigenschaften zu besitzen, die bei der Entwicklung neuer landwirtschaftlicher Chemikalien genutzt werden könnten .

Materialwissenschaften: Synthese neuer heterocyclischer Verbindungen

Die Verbindung ist ein Baustein bei der Synthese neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten. Ihre Derivate könnten zur Herstellung neuer Materialien mit spezifischen biochemischen Eigenschaften verwendet werden, z. B. erhöhte Haltbarkeit oder gezielte biologische Wechselwirkungen .

Umweltwissenschaften: Umweltfreundliche Syntheseverfahren

In den Umweltwissenschaften liegt der Schwerpunkt auf der Entwicklung umweltfreundlicher Syntheseverfahren für verschiedene Chemikalien. Die fragliche Verbindung könnte in Anwendungen der grünen Chemie verwendet werden, bei denen ihre Derivate unter Verwendung umweltfreundlicher Verfahren synthetisiert werden .

Biochemie: Enzymhemmungsstudien

Biochemisch könnte die Verbindung in Studien im Zusammenhang mit Enzymhemmung verwendet werden. Ihre Struktur ermöglicht die Wechselwirkung mit verschiedenen Enzymen, was möglicherweise zur Entwicklung neuer biochemischer Werkzeuge oder Therapeutika führt .

Analytische Chemie: Derivatisierungsreagenz

Diese Verbindung hat potentielle Anwendungen als Derivatisierungsreagenz für Carboxylgruppen an Peptiden während der spektrophotometrischen Analyse. Dies könnte besonders nützlich im Bereich der Proteomik und Peptidforschung sein .

Chemische Biologie: Wirkstoffforschung

In der chemischen Biologie könnten Derivate der Verbindung in Wirkstoffforschungsplattformen verwendet werden, um neue Wirkstoffkandidaten mit spezifischen biologischen Aktivitäten zu identifizieren. Der Pyrimidinkern ist eine privilegierte Struktur in der medizinischen Chemie, die oft zu Verbindungen mit vielfältigen pharmazeutischen Aktivitäten führt .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

Biochemische Analyse

Biochemical Properties

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

The effects of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s ability to inhibit enzyme activity is particularly noteworthy, as it can lead to the disruption of critical biochemical pathways . Additionally, 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic outcome .

Metabolic Pathways

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its biological effects . Additionally, 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects . The distribution of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRDHYAHQFPAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)